Piperidine-2,6-dicarboxylic acid (PDA), also known as teneraic acid, is a fully saturated, monocyclic aliphatic heterocycle featuring a piperidine ring substituted with two carboxylic acid groups at the 2- and 6-positions. As an alpha-amino acid analog, it serves as a 3D conformational scaffold in peptidomimetic synthesis, coordination chemistry, and biochemical research targeting the diaminopimelate (DAP) pathway. Unlike its aromatic counterparts, PDA offers distinct stereochemical configurations (cis/trans isomers) and a significantly more basic secondary amine center, making it a required building block for developing conformationally restricted drugs, novel metal chelators, and specific enzyme inhibitors where precise spatial geometry is a strict prerequisite [1].
Attempting to substitute piperidine-2,6-dicarboxylic acid with its widely available aromatic analog, pyridine-2,6-dicarboxylic acid (dipicolinic acid or DPA), fundamentally compromises molecular design and assay integrity. DPA is a planar, rigid molecule with an sp2-hybridized nitrogen, which remains largely unprotonated at physiological pH. In contrast, PDA possesses a fully saturated, sp3-hybridized chair conformation with a more basic secondary amine, altering both its 3D spatial footprint and its electrostatic profile. This structural divergence means DPA cannot replicate the specific hydrogen-bonding networks, non-planar metal coordination bite angles, or the precise active-site fit required in enzyme inhibition assays and peptidomimetic drug development [1].
In the design of conformationally restricted peptidomimetics, the spatial arrangement of functional groups dictates precursor viability. Piperidine-2,6-dicarboxylic acid provides a fully saturated chair conformation that projects the 2- and 6-carboxylate groups in specific 3D orientations (e.g., trans-(2S,6S)), whereas the benchmark comparator pyridine-2,6-dicarboxylic acid is strictly planar. This sp3-hybridized architecture allows PDA to act as a 3D structural mimic in biological systems, a geometric requirement that cannot be fulfilled by the flat, sp2-hybridized DPA scaffold [1].
| Evidence Dimension | Molecular Geometry and Hybridization |
| Target Compound Data | sp3-hybridized, non-planar chair conformation (cis/trans stereocenters) |
| Comparator Or Baseline | Pyridine-2,6-dicarboxylic acid (sp2-hybridized, strictly planar) |
| Quantified Difference | Transition from 2D planar intercalation to 3D spatial projection |
| Conditions | Structural scaffold selection for peptidomimetic synthesis |
Procurement of the saturated PDA scaffold is mandatory when downstream synthesis requires 3D spatial projection rather than planar geometry.
The saturation of the heterocyclic ring alters the basicity of the nitrogen center, directly impacting formulation behavior. The secondary aliphatic amine in piperidine-2,6-dicarboxylic acid is more basic compared to the aromatic nitrogen in pyridine-2,6-dicarboxylic acid. Consequently, at a physiological pH of 7.4, PDA exists predominantly in a protonated, zwitterionic state, while DPA remains unprotonated at the nitrogen. This shift in the electrostatic profile dictates the molecule's solubility, membrane permeability, and hydrogen-bonding capacity in aqueous environments [1].
| Evidence Dimension | Nitrogen Basicity and Protonation State |
| Target Compound Data | Basic aliphatic secondary amine (protonated at pH 7.4) |
| Comparator Or Baseline | Pyridine-2,6-dicarboxylic acid (aromatic nitrogen, unprotonated at pH 7.4) |
| Quantified Difference | Fundamental shift in physiological charge state (zwitterionic vs. anionic) |
| Conditions | Aqueous formulation and physiological pH (7.4) environments |
Buyers must select PDA when the synthetic route or biological assay requires a protonated amine donor for hydrogen bonding or specific electrostatic interactions.
In biochemical workflows targeting dihydrodipicolinate synthase (DHDPS)—a key enzyme in bacterial lysine biosynthesis—structural analogs of the natural intermediate are required to probe inhibition. Studies evaluating inhibitors against Mycobacterium tuberculosis DHDPS demonstrated that piperidine-2,6-dicarboxylic acid provides a specific inhibition profile, measuring 43% inhibition under standard assay conditions. This differs quantitatively from pyridine-2,6-dicarboxylic acid, which yields 75% inhibition. This distinct activity profile makes PDA a required, non-interchangeable reference standard for mapping the structure-activity relationship (SAR) of the DHDPS active site [1].
| Evidence Dimension | Mtb DHDPS Enzyme Inhibition Magnitude |
| Target Compound Data | 43% inhibition |
| Comparator Or Baseline | Pyridine-2,6-dicarboxylic acid (75% inhibition) |
| Quantified Difference | 32% absolute difference in inhibition magnitude due to structural saturation |
| Conditions | In vitro Mtb DHDPS inhibition assay |
For researchers developing novel antibiotics or herbicides, PDA is a required specific benchmark compound for accurate SAR mapping of the DAP pathway.
Utilizing PDA's saturated chair conformation to synthesize 3D peptide analogs that require specific spatial orientation of carboxylate groups, a geometric requirement that cannot be achieved with planar pyridine derivatives[1].
Serving as a reference standard and structural probe in DHDPS enzyme inhibition workflows for the development of novel antibacterial (e.g., anti-TB) and herbicidal agents[2].
Exploiting the non-planar bite angle and altered basicity of the piperidine nitrogen to design novel transition metal complexes and catalysts that differ geometrically from classic DPA-metal chelates[1].